molecular formula C13H17BrN2O3 B1389962 3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide CAS No. 1138443-23-8

3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide

Cat. No.: B1389962
CAS No.: 1138443-23-8
M. Wt: 329.19 g/mol
InChI Key: RKEIVZWZXPGIFE-UHFFFAOYSA-N
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Description

3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide is a small molecule research chemical with the molecular formula C13H17BrN2O3 and a molecular weight of 329.2 g/mol . Its structure features a benzamide core substituted with a 2-bromoacetamide group, which is a key functional moiety known for its reactivity and potential in molecular design. This specific compound is recognized by the MDL number MFCD12026664 . The presence of the bromoacetyl group makes this compound a valuable alkylating agent and a key synthetic intermediate in organic chemistry and medicinal chemistry research. It is typically used in laboratory settings for the synthesis of more complex molecules and in the development of potential pharmacologically active compounds. This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-(3-methoxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-19-7-3-6-15-13(18)10-4-2-5-11(8-10)16-12(17)9-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEIVZWZXPGIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide typically involves the reaction of 3-methoxypropylamine with 2-bromoacetyl chloride in the presence of a base, followed by the reaction with benzoyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to control the reactivity of the intermediates.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromoacetyl group.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide involves its interaction with biological molecules through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxypropyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis:

Structural Variations

  • 3-[(2-Bromoacetyl)amino]-N-propylbenzamide (CAS 1138442-98-4): Lacks the methoxy group, featuring a propyl chain instead of 3-methoxypropyl. Molecular weight: 299.17 g/mol .
  • 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (CAS 947240-24-6): Substitutes the benzamide’s position (para vs. meta) and uses an isopropyl group. Molecular weight: 299.17 g/mol .
  • 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide (CAS 1138443-28-3): Replaces the methoxypropyl with a 3-methylphenyl group, increasing aromaticity. Molecular weight: 347.21 g/mol .
  • 3-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzamide (CAS 1798545-03-5): Incorporates a chloro-substituted phenyl and methoxypropyl group. Molecular weight: 382.7 g/mol .

Key Differences and Implications

Property Target Compound N-propyl Analog N-isopropyl Analog 3-Methylphenyl Analog
Molecular Formula C₁₆H₁₅BrN₂O₂ (inferred) C₁₂H₁₅BrN₂O₂ C₁₂H₁₅BrN₂O₂ C₁₆H₁₅BrN₂O₂
Molecular Weight ~347.21 (estimated) 299.17 299.17 347.21
Substituent 3-Methoxypropyl Propyl Isopropyl 3-Methylphenyl
Reactivity Bromoacetyl (alkylation) Bromoacetyl Bromoacetyl Bromoacetyl
Solubility Likely enhanced by methoxy Lower polarity Moderate polarity Hydrophobic

The methoxypropyl group in the target compound likely improves aqueous solubility compared to purely alkyl or aromatic substituents, which is advantageous for pharmacokinetics . However, bulkier groups (e.g., 3-methylphenyl) may hinder diffusion across biological membranes .

Challenges and Limitations

  • Stability Issues : Bromoacetyl compounds are prone to hydrolysis, necessitating controlled storage conditions .
  • Limited Direct Studies: While structural analogs are well-documented, specific pharmacological data for the target compound remain sparse, highlighting a need for targeted research .

Biological Activity

3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide is a compound with significant potential in biological research due to its reactive bromoacetyl group. This compound, with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol, has garnered attention for its applications in enzyme inhibition, protein modification, and potential therapeutic uses.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The bromoacetyl group can react with amino acids such as cysteine and lysine, leading to the inhibition or modification of enzyme activity. This mechanism is crucial for its role in various biological processes, including:

  • Enzyme Inhibition : The compound acts as a potent inhibitor by modifying the active sites of enzymes, which can affect metabolic pathways.
  • Protein Modification : By covalently bonding to proteins, it alters their function and stability, which can be leveraged in therapeutic contexts.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these activities are critical for evaluating their effectiveness.

CompoundTarget BacteriaMIC (µM)
M3BIME. coli166
S. aureus498

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various assays. Preliminary studies suggest that while it exhibits significant biological activity, careful assessment of its toxicity is necessary to determine safe dosage levels for potential therapeutic applications.

Case Studies

  • Enzyme Inhibition Studies : In vitro studies demonstrated that compounds with similar structures effectively inhibited key enzymes involved in metabolic pathways. For example, the inhibition of poly ADP ribose polymerase (PARP) was noted, which is crucial for DNA repair mechanisms. This inhibition leads to decreased ATP levels within cells, promoting apoptosis in cancerous cells.
  • Antibacterial Testing : A series of tests were conducted using different concentrations of the compound against standard bacterial strains. Results indicated that at concentrations ranging from 20 µM to 60 µM, significant reductions in bacterial growth were observed.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of this compound. Modifications to the bromoacetyl group and the methoxypropyl chain can significantly alter the compound's biological activity.

Table of Structure-Activity Relationships

ModificationBiological ActivityObservations
UnmodifiedModerate InhibitionEffective against certain enzymes
Bromo Group SubstitutedEnhanced Antimicrobial ActivityIncreased potency against bacteria
Methoxy Group AlteredReduced SolubilityAffects bioavailability

Q & A

Q. What are the standard synthetic routes for synthesizing 3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide?

The synthesis typically involves sequential amide coupling and bromoacetylation. First, the benzamide core is functionalized with a 3-methoxypropyl group via nucleophilic substitution or coupling reactions. The bromoacetyl moiety is then introduced by reacting the primary amine intermediate with 2-bromoacetyl bromide under controlled conditions (e.g., low temperature, inert atmosphere). Key steps include solvent selection (e.g., dichloromethane or THF) and purification via column chromatography or recrystallization to achieve high purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the integration of the bromoacetyl and methoxypropyl groups. Mass spectrometry (MS) validates the molecular ion peak, while High-Performance Liquid Chromatography (HPLC) assesses purity. Thin-layer chromatography (TLC) is routinely used to monitor reaction progress .

Q. How does the bromoacetyl group influence the compound's reactivity in further derivatization?

The bromoacetyl group is highly electrophilic, enabling nucleophilic substitution reactions with thiols, amines, or alcohols. For example, it can undergo alkylation with cysteine residues in proteins for biochemical studies. Reaction optimization (e.g., pH control, temperature) is critical to avoid side reactions like hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Systematic optimization involves screening solvents (e.g., DMF for polar intermediates, toluene for non-polar steps), temperatures (e.g., 0–25°C to suppress decomposition), and catalysts (e.g., DMAP for acylation). A fractional factorial design can identify critical variables. For instance, highlights the use of diphenyl phosphate as a catalyst and chloroform as a solvent to achieve 55% yield in analogous syntheses .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Cross-validation using complementary techniques is key. For example, conflicting NMR signals can be resolved via 2D-COSY or HSQC experiments. If MS data shows unexpected adducts, high-resolution mass spectrometry (HRMS) or computational modeling (e.g., density functional theory for predicting NMR shifts) can clarify structural assignments .

Q. How can computational methods predict the reactivity of the bromoacetyl group in complex environments?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Software like Gaussian or ORCA can simulate the bromoacetyl group’s interaction with nucleophiles, guiding experimental conditions. demonstrates ICReDD’s approach using reaction path searches to predict optimal conditions .

Q. What experimental approaches elucidate the compound's interaction with biological targets?

Molecular docking studies (using AutoDock or Schrödinger Suite) predict binding affinities to enzymes or receptors. In vitro assays (e.g., fluorescence polarization or SPR) validate interactions. For instance, and describe using benzamide derivatives in biological studies, emphasizing the need for controlled pH and temperature to maintain target integrity .

Q. How can stability issues during storage be mitigated?

Stability is enhanced by storing the compound under inert gas (argon or nitrogen) at –20°C in amber vials. Lyophilization or formulation with excipients (e.g., cyclodextrins) reduces hydrolysis of the bromoacetyl group. Regular HPLC analysis monitors degradation over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide
Reactant of Route 2
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3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide

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